molecular formula C6H3F3N4 B3349610 6-(trifluoromethyl)-7H-purine CAS No. 2268-11-3

6-(trifluoromethyl)-7H-purine

Cat. No.: B3349610
CAS No.: 2268-11-3
M. Wt: 188.11 g/mol
InChI Key: RPGVDXOVVBWOIH-UHFFFAOYSA-N
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Description

6-(trifluoromethyl)-7H-purine is a heterocyclic organic compound that features a purine ring substituted with a trifluoromethyl group at the sixth position. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can significantly alter the chemical and physical properties of the parent compound. This modification can enhance the compound’s stability, lipophilicity, and biological activity, making it of interest in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(trifluoromethyl)-7H-purine typically involves the introduction of the trifluoromethyl group into a pre-formed purine ring. One common method is the direct trifluoromethylation of purine derivatives using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a base and a catalyst. The reaction conditions often include the use of a polar aprotic solvent like dimethyl sulfoxide (DMSO) and a temperature range of 50-100°C.

Another approach involves the use of trifluoromethylating agents like trifluoromethyltrimethylsilane (TMSCF₃) in the presence of a fluoride source such as cesium fluoride (CsF). This method can be performed under milder conditions, typically at room temperature, and in solvents like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of robust catalysts and optimized reaction conditions can enhance yield and reduce production costs. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

6-(trifluoromethyl)-7H-purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at positions adjacent to the trifluoromethyl group. Common reagents include halides and organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Organolithium or Grignard reagents in anhydrous solvents like diethyl ether or THF.

Major Products Formed

    Oxidation: Oxidized purine derivatives with functional groups such as carboxyl or hydroxyl.

    Reduction: Reduced purine derivatives with hydrogenated positions.

    Substitution: Substituted purine derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

6-(trifluoromethyl)-7H-purine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antiviral, anticancer, and anti-inflammatory properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with biological targets and modulate biochemical pathways.

    Industry: Utilized in the development of materials with enhanced properties, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 6-(trifluoromethyl)-7H-purine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and stability. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. For example, the compound may inhibit specific enzymes involved in disease progression or activate receptors that regulate physiological processes.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-7H-purine: Similar structure but with a methyl group instead of a trifluoromethyl group.

    6-chloropurine: Contains a chlorine atom at the sixth position instead of a trifluoromethyl group.

    6-fluoropurine: Features a fluorine atom at the sixth position.

Uniqueness

6-(trifluoromethyl)-7H-purine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability, lipophilicity, and biological activity compared to its analogs with different substituents. The trifluoromethyl group also influences the compound’s reactivity and interaction with molecular targets, making it a valuable scaffold in drug discovery and development.

Properties

IUPAC Name

6-(trifluoromethyl)-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N4/c7-6(8,9)4-3-5(12-1-10-3)13-2-11-4/h1-2H,(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGVDXOVVBWOIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC=NC(=C2N1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80421678
Record name 6-(trifluoromethyl)-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80421678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2268-11-3
Record name NSC515791
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515791
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-(trifluoromethyl)-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80421678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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